2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide
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Overview
Description
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and agriculture. The amino group at the 5-position of the thiadiazole ring is a common feature in this class of compounds, which can be further modified to enhance their biological activity or to be used as intermediates in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of related 5-amino-1,3,4-thiadiazole derivatives often involves the S-alkylation of mercapto-thiadiazoles. For instance, 5-arylmethylideneamino-1,3,4-thiadiazole-2-ylsulfanyl acetamide derivatives were synthesized using a phase transfer catalysis method with polyethylene glycol-400 (PEG-400) as a catalyst in the presence of potassium carbonate . Another approach for synthesizing 5-amino-1,2,3-thiadiazoles involves the use of 2-cyanothioacetamides under diazo transfer conditions, which can be controlled by the choice of solvent and base to yield different products .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be determined using techniques such as X-ray crystallography. For example, the stereochemical structure of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was unambiguously determined by this method . The molecular conformation of these compounds can be stabilized by intramolecular hydrogen bonding, which can also contribute to the formation of extended planar structural patterns .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including cyclization, alkylation, and rearrangement. The Cornforth-type rearrangement, for example, can occur under neutral protic medium or acid conditions, leading to the formation of 5-amino-1,2,3-thiadiazole-4-carboximidamides . These reactions are often influenced by the functional groups present on the thiadiazole ring and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-1,3,4-thiadiazole derivatives are influenced by their molecular structure. The presence of amino and sulfanyl groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility, melting point, and other physical properties. The reactivity of these compounds can be tailored by modifying the substituents on the thiadiazole ring, which can also impact their potential as intermediates in organic synthesis or as bioactive molecules .
Scientific Research Applications
Synthesis and Bioactivity in Agriculture
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide derivatives have been synthesized and investigated for plant growth-regulating activity. These derivatives were found to significantly enhance root elongation at low concentrations, highlighting their potential use in agricultural applications (Yang et al., 2013).
Anticancer Potential
Several studies have explored the anticancer properties of derivatives of this compound. For instance, certain derivatives have shown promising cytotoxic activity against various cancer cell lines, including MCF-7 and A549 tumor cells, suggesting potential applications in cancer therapy (Çevik et al., 2020). Additionally, other studies have identified compounds with high antifibrotic activity and similar effects as Pirfenidone without scavenging superoxide radicals, indicating potential in treating fibrosis (Kaminskyy et al., 2016).
Anticonvulsant Evaluation
The derivatives of this compound have also been evaluated for their anticonvulsant activity. Specific compounds showed significant protective effects in preclinical models, suggesting their potential as anticonvulsant agents (Siddiqui et al., 2013).
Antitrypanosomal Activity
Novel 1,3,4-thiadiazole derivatives containing 2-iminothiazolidine-4-ones exhibited notable in vitro antitrypanosomal activity against T. brucei gambience, providing insights into potential therapeutic applications for trypanosomiasis (Lelyukh et al., 2023).
Antimicrobial Activity
Compounds derived from this compound have shown promising antimicrobial properties. For instance, specific derivatives exhibited antibacterial activity against both gram-negative and gram-positive bacteria, indicating potential applications in combating bacterial infections (Toshmurodov et al., 2021).
Antioxidant Properties
Certain 1,3,4-thiadiazole substituted acetamides have demonstrated significant antioxidant activity, comparable to ascorbic acid. This suggests their potential use as antioxidant agents in various applications (Lelyukh et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide is the ATP-binding pocket of Escherichia coli UvrA , a key protein involved in the nucleotide excision repair (NER) pathway . This pathway plays a crucial role in repairing DNA damage from various sources, making it a potential target for antibacterial drug development .
Mode of Action
This compound interacts with its target by binding to the ATP-binding pocket of UvrA . This interaction significantly reduces UvrA’s ATPase activity, which is necessary for effective DNA binding . The compound’s binding leads to an approximately 70% reduction in UvrA’s ATPase rate .
Biochemical Pathways
The compound affects the nucleotide excision repair (NER) pathway in bacteria . By inhibiting UvrA’s ATPase activity, it impairs the protein’s ability to bind to DNA, thereby disrupting the NER pathway . This disruption can lead to an accumulation of DNA damage, which can inhibit bacterial growth and proliferation .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By targeting UvrA’s ATPase activity and disrupting the NER pathway, the compound can lead to an accumulation of DNA damage in bacteria . This damage can inhibit bacterial growth and proliferation, potentially leading to bacterial cell death .
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS2/c5-2(9)1-10-4-8-7-3(6)11-4/h1H2,(H2,5,9)(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGDGLABUYRXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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